Pyrimethamine

Content Navigation

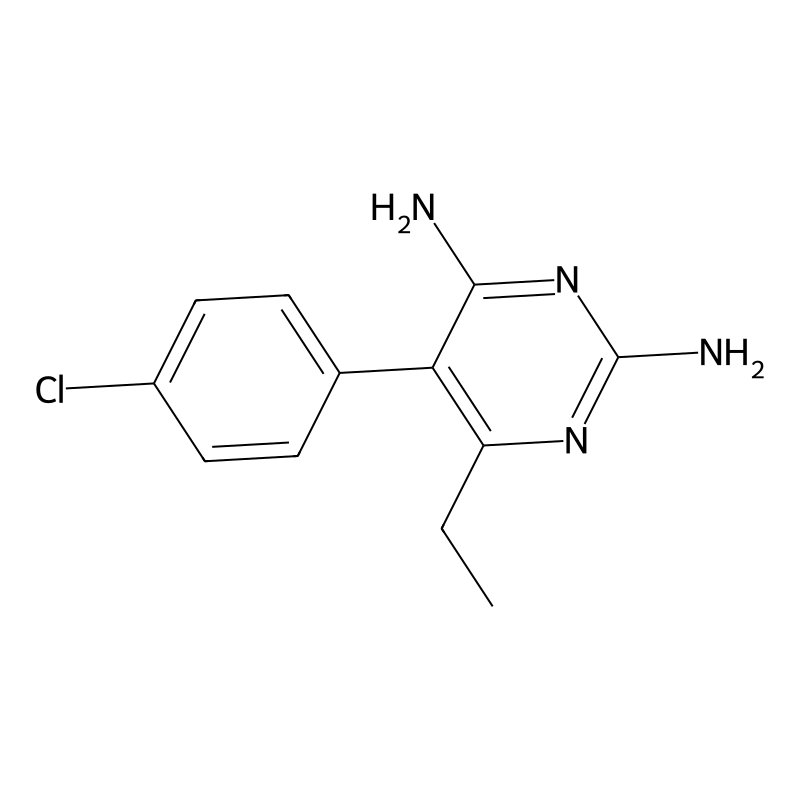

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)

In water, 10 mg/L (temperature not specified)

Practically insoluble in water; slightly soluble in ethanol (about 9 g/L), in dilute HCl (about 5 g/L); soluble in boiling ethanol (about 25 g/L); Very sparingly soluble in propylene glycol and dimethylacetamide at 70 °C

1.79e-01 g/L

Synonyms

Canonical SMILES

Mode of Action:

Pyrimethamine belongs to a class of drugs called folate inhibitors. It works by interfering with the folate pathway within the malaria parasite. Folate is essential for the parasite's growth and development. By inhibiting this pathway, pyrimethamine disrupts the parasite's life cycle and prevents its replication [Source: Centers for Disease Control and Prevention (CDC) - ].

Combination Therapy:

Pyrimethamine is rarely used alone for malaria treatment due to the emergence of drug resistance. Instead, it is most commonly combined with another antimalarial medication, typically sulphadoxine, to create a fixed-dose combination (FDC) therapy. This combination therapy helps to delay the development of resistance [Source: World Health Organization (WHO) - ].

Intermittent Preventive Treatment (IPT):

Pregnant women and young children in malaria-endemic regions are particularly vulnerable to the disease's severe consequences. Pyrimethamine-sulphadoxine (SP) is used as part of IPT programs to prevent malaria infections in these populations. The medication is administered at specific intervals throughout pregnancy or childhood to provide ongoing protection [Source: Clinical Microbiology Reviews - ].

Research on Resistance:

The widespread use of pyrimethamine has led to the emergence of parasite resistance. Scientific research is ongoing to monitor resistance patterns and develop strategies to mitigate it. This includes exploring alternative treatment regimens and developing new antimalarial drugs [Source: Malaria Journal - ].

Research on New Applications:

Beyond malaria, pyrimethamine is being explored for its potential role in treating other diseases, such as toxoplasmosis, a parasitic infection, and certain types of cancer [Source: National Cancer Institute - ].

Pyrimethamine is a synthetic compound classified as an antimalarial drug, primarily used in the treatment and prevention of malaria caused by Plasmodium species, particularly Plasmodium falciparum. It appears as an odorless white crystalline powder and is characterized by its chemical formula and a molecular weight of approximately 248.71 g/mol . Pyrimethamine functions by inhibiting the enzyme dihydrofolate reductase, which is crucial for the biosynthesis of nucleic acids in the parasite, thereby disrupting its growth and reproduction .

Pyrimethamine acts as a folic acid antagonist []. It inhibits the enzyme dihydrofolate reductase (DHFR) in parasites, thereby interfering with their folate metabolism. Folate is essential for DNA synthesis, and its depletion disrupts parasite growth and replication []. This mechanism is selective as human cells have alternative pathways for folate synthesis, making pyrimethamine relatively safe for humans at recommended doses [].

Additionally, pyrimethamine can undergo neutralization reactions with acids to form salts and water, a process that is exothermic in nature . Its reactivity profile indicates that it may be incompatible with certain compounds such as isocyanates, halogenated organics, and peroxides .

Pyrimethamine exhibits significant biological activity as an antimalarial agent. Its mechanism involves selective inhibition of the dihydrofolate reductase enzyme in Plasmodium species, which leads to a failure in nucleic acid synthesis and ultimately inhibits cell division in the parasite . The drug is often used in combination with sulfonamides to enhance its efficacy against Toxoplasma gondii, a protozoan parasite responsible for toxoplasmosis .

Pyrimethamine can be synthesized through several methods. One common approach involves constructing the pyrimidine ring from open-chain precursors through cyclization reactions. This method allows for the formation of the core structure essential for its biological activity .

The synthesis typically includes:

- Formation of a substituted pyrimidine.

- Introduction of a chlorophenyl group.

- Final purification steps to yield the active pharmaceutical ingredient.

These synthetic pathways can vary based on desired yields and purity levels.

Pyrimethamine is primarily used in:

- Malaria Treatment: Effective against Plasmodium falciparum infections.

- Toxoplasmosis Treatment: Often combined with sulfonamides for enhanced efficacy.

- Prophylaxis: Used in certain populations at risk for malaria.

Additionally, it has been investigated for potential use in other parasitic infections due to its mechanism of action against folate metabolism .

Several compounds share structural or functional similarities with pyrimethamine. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sulfadiazine | Inhibits dihydropteroate synthase | Often used in combination with pyrimethamine |

| Trimethoprim | Inhibits dihydrofolate reductase | Primarily used in bacterial infections |

| Amodiaquine | Inhibits heme polymerization | Used against malaria but has different targets |

| Proguanil | Inhibits dihydrofolate reductase | Acts synergistically with atovaquone |

Pyrimethamine's uniqueness lies in its specific targeting of Plasmodium dihydrofolate reductase, making it particularly effective against malaria when combined with other agents that target different pathways within the folate metabolism process .

Purity

Physical Description

Solid

Color/Form

White scored tablets contains 25 mg pyrimethamine /Daraprim/

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.69 (LogP)

log Kow = 2.69

2.7

Decomposition

Appearance

Melting Point

233-234 °C (capillary); 240-242 °C (copper block)

233.5 °C

Storage

UNII

GHS Hazard Statements

H302 (99.24%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Pyrimethamine is used in conjunction with sulfadiazine or, alternatively, clindamycin, atovaquone, or azithromycin for the treatment of toxoplasmosis caused by Toxoplasma gondii. /Included in US product labeling/

Oral or parenteral leucovorin is used with pyrimethamine in these regimens to prevent pyrimethamine-induced adverse hematologic effects. /Included in US product labeling/

Although co-trimoxazole generally is considered the drug of choice for the treatment of GI infections caused by Isospora belli, pyrimethamine has been used for the treatment of isosporiasis in some patients (e.g., HIV-infected patients) when co-trimoxazole was contraindicated, including those with sulfonamide sensitivity. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for Pyrimethamine (16 total), please visit the HSDB record page.

Pharmacology

Pyrimethamine is a synthetic derivative of ethyl-pyrimidine with potent antimalarial properties. Pyrimethamine is a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the redox cycle for production of tetrahydrofolate, a cofactor that is required for the synthesis of DNA and proteins. This agent is often used in combination with other antimalarials for the treatment of uncomplicated falciparum malaria. (NCI04)

MeSH Pharmacological Classification

ATC Code

P01 - Antiprotozoals

P01B - Antimalarials

P01BD - Diaminopyrimidines

P01BD01 - Pyrimethamine

Mechanism of Action

Pyrimethamine is an antimalarial drug that has also been used successfully to treat autoimmune diseases such as lymphoproliferative syndrome. In this work, the effect of pyrimethamine (PYR) on the production of free radicals in malaria-infected mice was studied to better understand the drug's immunomodulatory properties. BALB/c and CBA/Ca mice were infected with Plasmodium yoelii 17XL. Seven days after infection, mice were treated with PYR or vehicle and sacrificed 24h later. Treatment with PYR increased superoxide dismutase and glutathione peroxidase activities in erythrocytes and the liver, augmented the levels of nitric oxide in the serum, and upregulated mRNA levels of superoxide dismutase, glutathione peroxidase, catalase, and iNOS in the spleen. In addition, PYR increased lipoperoxidation and protein carbonylation in infected mice. Our results indicate that P. yoelii 17XL reduces oxidative stress in infected cells, while PYR induces it, which is associated with increased parasite elimination. Thus, it is possible that oxidative stress generated by pyrimethamine is also involved in its immunomodulatory mechanism of action.

Co-infection of human immunodeficiency virus (HIV) with malaria is one of the pandemic problems in Africa and parts of Asia. Here we investigated the impact of pyrimethamine (PYR) and two other clinical anti-malarial drugs (chloroquine [CQ] or artemisinin [ART]) on HIV-1 replication. Peripheral blood mononuclear cells (PBMCs) or MT-2 cells were infected with HIV(NL4.3) strain and treated with different concentrations of the anti-malarial drugs. HIV-1 replication was measured using p24 ELISA. We show that 10 uM CQ and ART inhibited HIV-1 replication by 76% and 60% in PBMCs, respectively, but not in MT-2 cells. In contrast, 10 uM PYR enhanced HIV-1 replication in MT-2 cells by >10-fold. A series of molecular mechanism studies revealed that PYR increased intracellular HIV gag proteins without affecting the promoter or the reverse transcriptase activity. The effect of PYR was independent of HTLV-1 produced by MT-2 cells. Of interest, PYR treatment led to S-phase accumulation and increased AZT and d4T antiviral activity by ~ 4-fold. Taken together, we show that PYR significantly enhances HIV-1 replication by affecting the cellular machinery. Our results could be relevant for the management of malaria and HIV particularly in regions where HIV-1 and malaria epidemics overlap.

Autosomal dominant polycystic kidney disease (ADPKD) is a commonly inherited disorder mostly caused by mutations in PKD1, encoding polycystin-1 (PC1). The disease is characterized by development and growth of epithelium-lined cyst in both kidneys, often leading to renal failure. There is no specific treatment for this disease. Here, we report a sustained activation of the transcription factor signal transducer and activator of transcription 3 (STAT3) in ischemic injured and uninjured Pkd1 knockout polycystic kidneys and in human ADPKD kidneys. Through a chemical library screen, we identified the anti-parasitic compound pyrimethamine as an inhibitor of STAT3 function. Treatment with pyrimethamine decreases cell proliferation in human ADPKD cells and blocks renal cyst formation in an adult and a neonatal PKD mouse model. Moreover, we demonstrated that a specific STAT3 inhibitor, S3I-201, reduces cyst formation and growth in a neonatal PKD mouse model. Our results suggest that PC1 acts as a negative regulator of STAT3 and that blocking STAT3 signaling with pyrimethamine or similar drugs may be an attractive therapy for human ADPKD.

The unresponsiveness of metastatic melanoma to conventional chemotherapeutic and biological agents is largely due to the development of resistance to apoptosis. Pyrimethamine belongs to the group of antifolate drugs, and in addition to antiprotozoan effects, it exerts a strong proapoptotic activity, which we recently characterized in human T lymphocytes. However, no data regarding pyrimethamine anticancer activity are available thus far. To this end, we examined the in vitro effects of pyrimethamine on apoptosis, cell cycle distribution, and cell proliferation of human metastatic melanoma cell lines. The in vivo antitumor potential of pyrimethamine was evaluated in a severe combined immunodeficiency (SCID) mouse xenotransplantation model. Our data indicate that pyrimethamine, when used at a clinically relevant concentration, induced apoptosis in metastatic melanoma cells via the activation of the cathepsin B and the caspase cascade (i.e., caspase-8 and caspase-9) and subsequent mitochondrial depolarization. This occurred independently from CD95/Fas engagement. Moreover, pyrimethamine induced a marked inhibition of cell growth and an S-phase cell cycle arrest. Results obtained in SCID mice, injected s.c. with metastatic melanoma cells and treated with pyrimethamine, indicated a significant inhibitory effect on tumor growth. In conclusion, our results suggest that pyrimethamine-induced apoptosis may be considered as a multifaceted process, in which different inducers or regulators of apoptosis are simultaneously implicated, thus permitting death defects of melanoma cells to be bypassed or overcome. On these bases, we hypothesize that pyrimethamine could represent an interesting candidate for the treatment of metastatic melanoma.

Pyrimethamine is a folic acid antagonist and has a mechanism of action similar to that of trimethoprim. By binding to and reversibly inhibiting dihydrofolate reductase, pyrimethamine inhibits the reduction of dihydrofolic acid to tetrahydrofolic acid (folinic acid). Pyrimethamine interferes with the synthesis of tetrahydrofolic acid in malarial parasites at a point immediately succeeding that where sulfonamides act. Sulfadoxine, like other sulfonamides, is a structural analog of p-aminobenzoic acid (PABA) and competitively inhibits dihydrofolic acid synthesis which is necessary for the conversion of PABA to folic acid. The combination of sulfadoxine and pyrimethamine results in a synergistic action against susceptible plasmodia.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The concentration of chloroquine, dapsone and pyrimethamine in plasma and milk were measured following the coadministration of a single dose of chloroquine and Maloprim to lactating women. The milk to plasma area under the concentration-time curve (AUC) ratio ranged from 1.96 to 4.26 for chloroquine, 0.22 to 0.45 for dapsone and 0.46 to 0.66 for pyrimethamine. Assuming a daily milk ingestion of 1 l by the infant, the maximum percentage of the maternal dose for chloroquine, dapsone and pyrimethamine in milk was 4.2%, 14.3% and 45.6%, respectively, over a 9 day period.

Pyrimethamine is excreted into milk. It is estimated that approximately 3-4 mg of the drug would be ingested by a nursing infant over the first 48-hour period following administration of a single 75-mg oral dose to the mother.

In this study, the kinetics of pyrimethamine elimination via the urine was investigated. The experiments were carried out on six healthy male volunteers aged 23-32 years. The drug was administered orally (p.o.) in a single dose at three different concentrations i.e.: 50, 75 and 100 mg. The concentration of the drug in the urine was determined via the modified method of Bonini et al. and Garber et al. It was found that 13.4 +/- 1.3% of the dose eliminated via the urine was in unchanged form. The process of pyrimethamine elimination may be described according to an open kinetic two-compartmental model: the formula showing the course of pyrimethamine elimination over time has been given. Several examples of the quantitative exposure test have been proposed, which allow the calculation of the drug dose absorbed and thus the degree of toxicity to be determined. This test can also be useful in a controlled clinical setting.

A pharmacokinetic study of pyrimethamine was carried out in 4- (103-115 g) and 12-week-old (260-280 g) white male Wistar rats fed a standard diet containing 24% protein, and a low-protein diet containing 8% protein. After intragastric administration of the drug in a single dose of 40 mg/kg body weight, the concentrations of pyrimethamine in the blood were determined at different time points from 15 min to 20 hours post-dose. On the basis of the results obtained, a number of parameters characterizing the course of absorption and elimination of the drug from the blood were calculated. The majority of parameters were dependent on both age and type of diet. The greatest bioavailability was observed in the 4-week-old rats: for the animals fed the low-protein diet, the area under the concentration-time curve (AUC) amounted to 593.0 and for those on the standard diet the AUC was 503.1. In the older rats, this parameter was 339.3 and 228.1 respectively. The k(e) values were lower in the younger rats (i.e. 0.0121 hr(-1) and 0.0135 h(-1)) than in the older animals (i.e. 0.0164 h(-1) and 0.0193 hr(-1) respectively). The elimination half-life (t1/2) was higher in the 4-week-old rats (i.e. 57.1 hr; 8% protein, and 51.2 hr; 24% protein) than in the 12-week-old animals (i.e. 42.4 hr; 8% protein, and 36.0 hr; 24% protein).

For more Absorption, Distribution and Excretion (Complete) data for Pyrimethamine (10 total), please visit the HSDB record page.

Metabolism Metabolites

Pyrimethamine is metabolized to several unidentified metabolites. About 5% of a dose of sulfadoxine is present in plasma as an acetylated metabolite and about 2-3% is present as the glucuronide.

Hepatic Half Life: 96 hours

Wikipedia

Foscarnet

Drug Warnings

Sensitivity reactions, occasionally severe (e.g., Stevens-Johnson syndrome, toxic epidermal necrolysis, erythema multiforme, anaphylaxis) have been reported with pyrimethamine, especially when the drug was used with a sulfonamide. Severe, sometimes fatal, hypersensitivity reactions have occurred with the fixed-combination preparation of sulfadoxine and pyrimethamine. In most reported cases, fatalities resulted from severe cutaneous reactions, including erythema multiforme, Stevens-Johnson syndrome, and toxic epidermal necrolysis. Pulmonary hypersensitivity reactions and a fatal reaction involving the skin, liver, and kidneys also have been reported. Fatal hepatitis also has been reported with the fixed-combination drug.

Severe reactions to sulfadoxine and pyrimethamine have occurred in travelers who received 2-9 doses of the drug for prophylaxis of malaria, but have not been reported to date following a single dose of the drug such as that used in the treatment of malaria. It is estimated that the incidence of severe cutaneous adverse reactions ranges from 1/8000 to 1/5000 and that the incidence of fatal cutaneous reactions ranges from 1/25,000 to 1/11,000 in US travelers receiving chemoprophylaxis with sulfadoxine and pyrimethamine.

Anorexia, abdominal cramps, diarrhea, and vomiting may occur with high dosages of pyrimethamine. Anorexia and vomiting may be minimized by reducing dosage of pyrimethamine or by administering the drug with meals. Atrophic glossitis or gastritis also has been reported with high dosages of pyrimethamine. Other adverse GI effects reported with sulfonamides or with pyrimethamine include stomatitis, nausea, abdominal pain, and feeling of fullness.

For more Drug Warnings (Complete) data for Pyrimethamine (21 total), please visit the HSDB record page.

Biological Half Life

Pyrimethamine reportedly has an average plasma half-life of 111 hours (range: 54-148 hours). The plasma half-life of sulfadoxine reportedly averages 169 hours (range: 100-231 hours).

To determine pyrimethamine levels in sera, cerebrospinal fluid, and ventricular fluid in infants, specimens were examined from 37 infants, ages 10 days to 1.5 yr, receiving pyrimethamine 1 mg/kg of body weight daily for 2 months followed by the same dosage each Monday, Wednesday, and Friday for treatment of suspect or proven congenital toxoplasmosis. The pyrimethamine half-life obtained from serum of 9 babies was 64 hr, which was significantly different than for 2 infants taking phenobarbital (33 hr).

A pharmacokinetic study of pyrimethamine was carried out in 4- (103-115 g) and 12-week-old (260-280 g) white male Wistar rats fed a standard diet containing 24% protein, and a low-protein diet containing 8% protein. After intragastric administration of the drug in a single dose of 40 mg/kg body weight, the concentrations of pyrimethamine in the blood were determined at different time points from 15 min to 20 hours post-dose...The elimination half-life (t1/2) was higher in the 4-week-old rats (i.e. 57.1 hr; 8% protein, and 51.2 hr; 24% protein) than in the 12-week-old animals (i.e. 42.4 hr; 8% protein, and 36.0 hr; 24% protein).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

LC-MS determination in plasma.

Storage Conditions

Interactions

Although the clinical importance is unclear, p-aminobenzoic acid (PABA) reportedly interferes with the action of pyrimethamine and probably should not be used in patients receiving pyrimethamine.

An increased incidence and severity of adverse effects has been reported when chloroquine was used concomitantly with the fixed combination of sulfadoxine and pyrimethamine compared with use of the fixed combination alone. Sulfadoxine and pyrimethamine is compatible with quinine and with other anti-infectives.

Concomitant use of pyrimethamine or sulfadoxine and pyrimethamine with other antifolate agents (e.g., sulfonamides, co-trimoxazole, trimethoprim) is not recommended since such use may increase the risk of bone marrow suppression. If signs of folate deficiency develop, pyrimethamine or sulfadoxine and pyrimethamine should be discontinued and leucovorin administered (if necessary) until normal hematopoiesis is restored.

For more Interactions (Complete) data for Pyrimethamine (6 total), please visit the HSDB record page.

Dates

Chloroquine and pyrimethamine inhibit the replication of human respiratory syncytial virus A

Fryad Rahman, Camille Libre, Andrew Oleinikov, Sergey TcherniukPMID: 34342560 DOI: 10.1099/jgv.0.001627

Abstract

Human respiratory syncytial virus (hRSV) is a major cause of respiratory illness in young children and can cause severe infections in the elderly or in immunocompromised adults. To date, there is no vaccine to prevent hRSV infections, and disease management is limited to preventive care by palivizumab in infants and supportive care for adults. Intervention with small-molecule antivirals specific for hRSV represents a good alternative, but no such compounds are currently approved. The investigation of existing drugs for new therapeutic purposes (drug repositioning) can be a faster approach to address this issue. In this study, we show that chloroquine and pyrimethamine inhibit the replication of human respiratory syncytial virus A (long strain) and synergistically increase the anti-replicative effect of ribavirin. Moreover, chloroquine, but not pyrimethamine, inhibits hRSV replication in the mouse model. Our results show that chloroquine can potentially be an interesting compound for treatment of hRSV infection in monotherapy or in combination with other antivirals.

Intermittent preventive treatment for malaria in infants

Ekpereonne B Esu, Chioma Oringanje, Martin M MeremikwuPMID: 34273901 DOI: 10.1002/14651858.CD011525.pub3

Abstract

Intermittent preventive treatment could help prevent malaria in infants (IPTi) living in areas of moderate to high malaria transmission in sub-Saharan Africa. The World Health Organization (WHO) policy recommended IPTi in 2010, but its adoption in countries has been limited.To evaluate the effects of intermittent preventive treatment (IPT) with antimalarial drugs to prevent malaria in infants living in malaria-endemic areas.

We searched the following sources up to 3 December 2018: the Cochrane Infectious Diseases Group Specialized Register, CENTRAL (the Cochrane Library), MEDLINE (PubMed), Embase (OVID), LILACS (Bireme), and reference lists of articles. We also searched the metaRegister of Controlled Trials (mRCT) and the WHO International Clinical Trials Registry Platform (ICTRP) portal for ongoing trials up to 3 December 2018.

We included randomized controlled trials (RCTs) that compared IPT to placebo or no intervention in infants (defined as young children aged between 1 to 12 months) in malaria-endemic areas.

The primary outcome was clinical malaria (fever plus asexual parasitaemia). Two review authors independently assessed trials for inclusion, evaluated the risk of bias, and extracted data. We summarized dichotomous outcomes and count data using risk ratios (RR) and rate ratios respectively, and presented all measures with 95% confidence intervals (CIs). We extracted protective efficacy values and their 95% CIs; when an included trial did not report this data, we calculated these values from the RR or rate ratio with its 95% CI. Where appropriate, we combined data in meta-analyses and assessed the certainty of the evidence using the GRADE approach.

We included 12 trials that enrolled 19,098 infants; all were conducted in sub-Saharan Africa. Three trials were cluster-RCTs. IPTi with sulfadoxine-pyrimethamine (SP) was evaluated in 10 trials from 1999 to 2013 (n = 15,256). Trials evaluating ACTs included dihydroartemisinin-piperaquine (1 trial, 147 participants; year 2013), amodiaquine-artesunate (1 study, 684 participants; year 2008), and SP-artesunate (1 trial, 676 participants; year 2008). The earlier studies evaluated IPTi with SP, and were conducted in Tanzania (in 1999 and 2006), Mozambique (2004), Ghana (2004 to 2005), Gabon (2005), Kenya (2008), and Mali (2009). One trial evaluated IPTi with amodiaquine in Tanzania (2000). Later studies included three conducted in Kenya (2008), Tanzania (2008), and Uganda (2013), evaluating IPTi in multiple trial arms that included artemisinin-based combination therapy (ACT). Although the effect size varied over time and between drugs, overall IPTi impacts on the incidence of clinical malaria overall, with a 30% reduction (rate ratio 0.70, 0.62 to 0.80; 10 studies, 10,602 participants). The effect of SP appeared to attenuate over time, with trials conducted after 2009 showing little or no effect of the intervention. IPTi with SP probably resulted in fewer episodes of clinical malaria (rate ratio 0.78, 0.69 to 0.88; 8 trials, 8774 participants, moderate-certainty evidence), anaemia (rate ratio 0.82, 0.68 to 0.98; 6 trials, 7438 participants, moderate-certainty evidence), parasitaemia (rate ratio 0.66, 0.56 to 0.79; 1 trial, 1200 participants, moderate-certainty evidence), and fewer hospital admissions (rate ratio 0.85, 0.78 to 0.93; 7 trials, 7486 participants, moderate-certainty evidence). IPTi with SP probably made little or no difference to all-cause mortality (risk ratio 0.93, 0.74 to 1.15; 9 trials, 14,588 participants, moderate-certainty evidence). Since 2009, IPTi trials have evaluated ACTs and indicate impact on clinical malaria and parasitaemia. A small trial of DHAP in 2013 shows substantive effects on clinical malaria (RR 0.42, 0.33 to 0.54; 1 trial, 147 participants, moderate-certainty evidence) and parasitaemia (moderate-certainty evidence).

In areas of sub-Saharan Africa, giving antimalarial drugs known to be effective against the malaria parasite at the time to infants as IPT probably reduces the risk of clinical malaria, anaemia, and hospital admission. Evidence from SP studies over a 19-year period shows declining efficacy, which may be due to increasing drug resistance. Combinations with ACTs appear promising as suitable alternatives for IPTi.

High prevalence of genotypes associated with sulfadoxine/pyrimethamine resistance in the rural area of Fougamou, Gabon

Fleuramie Mirembou Boukoumba, Jean Bernard Lekana-Douki, Pierre Blaise Matsiegui, Damiella Nancy Moukodoum, Ayola Akim Adegnika, Sandrine Lydie Oyegue-LiabaguiPMID: 33774217 DOI: 10.1016/j.jgar.2021.03.003

Abstract

Pregnancy-associated malaria (PAM) is a complex form of malaria. To prevent PAM, several African countries have adopted intermittent preventive treatment with sulfadoxine/pyrimethamine (IPT-SP). However, resistance to SP has been reported, associated with mutations in the genes Plasmodium falciparum dihydropteroate synthase (Pfdhps) and P. falciparum dihydrofolate reductase (Pfdhfr). The aim of this study was to investigate the prevalence of mutations in Pfdhfr and Pfdhps in P. falciparum isolates from rural areas of Gabon.A cross-sectional survey of febrile patients (n = 202) who consulted Fougamou Health Center between February-May 2016 was performed. DNA was extracted from patient samples and the Pfdhfr and Pfdhps genes were genotyped using PCR-RFLP. Statistical analyses were performed.

The malaria prevalence in febrile patients included in the study was 60.4% (122/202). The main parasite species was P. falciparum (96.7%; 118/122), followed by Plasmodium malariae (3.3%; 4/122). Genotypes on codons 16, 51, 59 and 108 of Pfdhfr were highly mutated (>96%). In Pfdhps, codons 436, 437, 540 and 613 also expressed high mutation rates. The prevalence of triple mutations of Pfdhfr VIRNI and AIRNI was 12.1% and 84.5%, respectively. The prevalence of mutant haplotypes of Pfdhps SGEA, SGKA and AGEA was 37.9%, 25.9% and 12.1%, respectively. The prevalence of quadruple mutants IRN-A and IRN-G was 20.0% and 93.1%, respectively, whereas quintuple mutants were found at 57.8% (IRN-GE) and 5.0% (IRN-AE).

Our data show a high prevalence of genotypes associated with SP resistance. Clinical trials to investigate the efficacy of IPT-SP are much needed.

Malaria intermittent preventive treatment in Nigeria: a qualitative study to explore barriers

Fatima Mahmud Muhammad, Saharnaz Nedjat, Haniye Sadat Sajadi, Mahboubeh Parsaeian, Abraham Assan, Reza MajdzadehPMID: 33985434 DOI: 10.1186/s12879-021-06135-2

Abstract

While the use of sulphadoxine pyrimethamine (SP) is effective in preventing malaria infection during pregnancy, there are challenges limiting its uptake in Nigeria. This study aimed at exploring the barriers to IPTp usage among pregnant women in Kano state - Nigeria.This is a qualitative study. The purposive sampling strategy was used for identification and selection of 14 key informants for interviews. In addition, six focus group discussions (FGDs) were conducted with pregnant women (3 FGDs) and married men (3 FGDs). The conventional content analysis method was used to interpret meaning from the content of the data. MAXQDA 10 software was used for data management and analysis.

Poor policy implementation, poor antenatal care attendance, inadequate access to intermittent preventive treatment at the community levels, lack of sustainable funding, and poor community engagement emerged as major barriers to IPTp use in Nigeria.

While the political will to allocate sufficient financial resources could help improve service delivery and IPTp usage among pregnant women, community participation is critical to sustain the gains.

Determinants of intermittent preventive treatment with sulfadoxine-pyrimethamine in pregnant women (IPTp-SP) in Mali, a household survey

Oumar Sangho, Moctar Tounkara, Lillian Joyce Whiting-Collins, Madeleine Beebe, Peter J Winch, Seydou DoumbiaPMID: 34022901 DOI: 10.1186/s12936-021-03764-5

Abstract

In malaria endemic regions, intermittent preventive treatment with sulfadoxine-pyrimethamine (IPTp-SP) is recommended for all pregnant women during prenatal consultation, from the fourth month of pregnancy up to the time of delivery. The Government of Mali is aiming for universal coverage of IPTp-SP. However, coverage is still low, estimated to be 18% for completion of three doses (IPTp-SP3). The objective of this study was to identify the factors that influence IPTp-SP adherence in the Health District of Sélingué, Mali.This was a cross-sectional survey with 30 clusters, proportional to village size, with two stages of sampling. Data were collected electronically with Magpi software during face-to-face interviews/surveys. The data were analysed with SPSS version 20. A descriptive analysis and bivariate and multivariate logistic regression were performed. An equity analysis examined the effect of distance from health care facility on completion of three or more antenatal visits (ANC3 +) and three or more doses of intermittent preventive treatment (IPTp-SP3 +).

Of the 1,021 women surveyed, 87.8% (n = 896) attended at least one ANC visit. Of these, 86.3% (n = 773) received at least one dose of IPTp-SP. Compliance with three or more doses of IPTp-SP was 63.7%. The determinants statistically related to ANC3 + were the early initiation of ANC (OR = 3.22 [1.22, 10.78]), and the presence of a community health centre (CHC) in the village (OR = 9.69 [1.09, 86.21]). The ability to read (OR = 1.60 [1.01, 2.55]), the early initiation of ANC (OR = 1.46 [1.06, 2.00], knowledge of the utility of the drug (OR = 2.38 [1.24, 4.57]), and knowledge of the recommended dose of the drug (OR = 6.11 [3.98, 9.39]) were related to completion of three or more treatments (IPTp-SP3 +).

The early initiation of ANC was a positive determinant of the completeness of both ANC3 + and IPTp-SP3 + . This study shows that a successful implementation of the IPTp strategy can be achieved by improving access to prenatal care at community health facilities, and strengthening patient-provider communication to ensure adequate knowledge on dosing of IPTp-SP and the benefits to mother and child.

Polymerase-guided base editing enables in vivo mutagenesis and rapid protein engineering

Aaron Cravens, Osman K Jamil, Deze Kong, Jonathan T Sockolosky, Christina D SmolkePMID: 33707425 DOI: 10.1038/s41467-021-21876-z

Abstract

Random mutagenesis is a technique used to generate diversity and engineer biological systems. In vivo random mutagenesis generates diversity directly in a host organism, enabling applications such as lineage tracing, continuous evolution, and protein engineering. Here we describe TRIDENT (TaRgeted In vivo Diversification ENabled by T7 RNAP), a platform for targeted, continual, and inducible diversification at genes of interest at mutation rates one-million fold higher than natural genomic error rates. TRIDENT targets mutagenic enzymes to precise genetic loci by fusion to T7 RNA polymerase, resulting in mutation windows following a mutation targeting T7 promoter. Mutational diversity is tuned by DNA repair factors localized to sites of deaminase-driven mutation, enabling sustained mutation of all four DNA nucleotides at rates greater than 10mutations per bp. We show TRIDENT can be applied to routine in vivo mutagenesis applications by evolving a red-shifted fluorescent protein and drug-resistant mutants of an essential enzyme.

Cost-effectiveness of district-wide seasonal malaria chemoprevention when implemented through routine malaria control programme in Kita, Mali using fixed point distribution

Halimatou Diawara, Patrick Walker, Matt Cairns, Laura C Steinhardt, Fatou Diawara, Beh Kamate, Laeticia Duval, Elisa Sicuri, Issaka Sagara, Aboubacar Sadou, Jules Mihigo, Erin Eckert, Alassane Dicko, Lesong ContehPMID: 33663488 DOI: 10.1186/s12936-021-03653-x

Abstract

Seasonal malaria chemoprevention (SMC) is a strategy for malaria control recommended by the World Health Organization (WHO) since 2012 for Sahelian countries. The Mali National Malaria Control Programme adopted a plan for pilot implementation and nationwide scale-up by 2016. Given that SMC is a relatively new approach, there is an urgent need to assess the costs and cost effectiveness of SMC when implemented through the routine health system to inform decisions on resource allocation.Cost data were collected from pilot implementation of SMC in Kita district, which targeted 77,497 children aged 3-59 months. Starting in August 2014, SMC was delivered by fixed point distribution in villages with the first dose observed each month. Treatment consisted of sulfadoxine-pyrimethamine and amodiaquine once a month for four consecutive months, or rounds. Economic and financial costs were collected from the provider perspective using an ingredients approach. Effectiveness estimates were based upon a published mathematical transmission model calibrated to local epidemiology, rainfall patterns and scale-up of interventions. Incremental cost effectiveness ratios were calculated for the cost per malaria episode averted, cost per disability adjusted life years (DALYs) averted, and cost per death averted.

The total economic cost of the intervention in the district of Kita was US $357,494. Drug costs and personnel costs accounted for 34% and 31%, respectively. Incentives (payment other than salary for efforts beyond routine activities) accounted for 25% of total implementation costs. Average financial and economic unit costs per child per round were US $0.73 and US $0.86, respectively; total annual financial and economic costs per child receiving SMC were US $2.92 and US $3.43, respectively. Accounting for coverage, the economic cost per child fully adherent (receiving all four rounds) was US $6.38 and US $4.69, if weighted highly adherent, (receiving 3 or 4 rounds of SMC). When costs were combined with modelled effects, the economic cost per malaria episode averted in children was US $4.26 (uncertainty bound 2.83-7.17), US $144 (135-153) per DALY averted and US $ 14,503 (13,604-15,402) per death averted.

When implemented at fixed point distribution through the routine health system in Mali, SMC was highly cost-effective. As in previous SMC implementation studies, financial incentives were a large cost component.

Temporal evolution of sulfadoxine-pyrimethamine resistance genotypes and genetic diversity in response to a decade of increased interventions against Plasmodium falciparum in northern Ghana

Lucas N Amenga-Etego, Victor Asoala, Godfred Agongo, Christopher Jacob, Sonia Goncalves, Gordon A Awandare, Kirk A Rockett, Dominic KwiatkowskiPMID: 33731134 DOI: 10.1186/s12936-021-03693-3

Abstract

Anti-malarial drug resistance remains a key concern for the global fight against malaria. In Ghana sulfadoxine-pyrimethamine (SP) is used for intermittent preventive treatment of malaria in pregnancy and combined with amodiaquine for Seasonal Malaria Chemoprevention (SMC) during the high malaria season. Thus, surveillance of molecular markers of SP resistance is important to guide decision-making for these interventions in Ghana.A total of 4469 samples from uncomplicated malaria patients collected from 2009 to 2018 was submitted to the Wellcome Trust Sanger Institute, UK for DNA sequencing using MiSeq. Genotypes were successfully translated into haplotypes in 2694 and 846 mono infections respectively for pfdhfr and pfdhps genes and the combined pfhdfr/pfdhps genes across all years.

At the pfdhfr locus, a consistently high (> 60%) prevalence of parasites carrying triple mutants (IRNI) were detected from 2009 to 2018. Two double mutant haplotypes (NRNI and ICNI) were found, with haplotype NRNI having a much higher prevalence (average 13.8%) than ICNI (average 3.2%) across all years. Six pfdhps haplotypes were detected. Of these, prevalence of five fluctuated in a downward trend over time from 2009 to 2018, except a pfdhps double mutant (AGKAA), which increased consistently from 2.5% in 2009 to 78.2% in 2018. Across both genes, pfdhfr/pfdhps combined triple (NRNI + AAKAA) mutants were only detected in 2009, 2014, 2015 and 2018, prevalence of which fluctuated between 3.5 and 5.5%. The combined quadruple (IRNI + AAKAA) genotype increased in prevalence from 19.3% in 2009 to 87.5% in 2011 before fluctuating downwards to 19.6% in 2018 with an average prevalence of 37.4% within the nine years. Prevalence of parasites carrying the quintuple (IRNI + AGKAA or SGEAA) mutant haplotypes, which are highly refractory to SP increased over time from 14.0% in 2009 to 89.0% in 2016 before decreasing to 78.9 and 76.6% in 2017 and 2018 respectively. Though quintuple mutants are rising in prevalence in both malaria seasons, together these combined genotypes vary significantly within season but not between seasons.

Despite high prevalence of pfdhfr triple mutants and combined pfdhfr/pfdhps quadruple and quintuple mutants in this setting SP may still be efficacious. These findings are significant as they highlight the need to continuously monitor SP resistance, particularly using deep targeted sequencing to ascertain changing resistance patterns.

Predictors for the uptake of optimal doses of sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria during pregnancy in Tanzania: further analysis of the data of the 2015-2016 Tanzania demographic and health survey and malaria indicator survey

Vivian Mushi, Christopher H Mbotwa, Abdallah Zacharia, Theresia Ambrose, Fabiola V MoshiPMID: 33549094 DOI: 10.1186/s12936-021-03616-2

Abstract

In Tanzania, the uptake of optimal doses (≥ 3) of sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria (IPTp-SP) during pregnancy has remained below the recommended target of 80%. Therefore, this study aimed to investigate the predictors for the uptake of optimal IPTp-SP among pregnant women in Tanzania.This study used data from the 2015-16 Tanzania demographic and health survey and malaria indicator survey (TDHS-MIS). The study had a total of 4111 women aged 15 to 49 who had live births 2 years preceding the survey. The outcome variable was uptake of three or more doses of IPTp-SP, and the independent variables were age, marital status, education level, place of residence, wealth index, occupation, geographic zone, parity, the timing of first antenatal care (ANC), number of ANC visits and type of the health facility for ANC visits. Predictors for the optimal uptake of IPTp-SP were assessed using univariate and multivariable logistic regression.

A total of 327 (8%) women had optimal uptake of IPTp-SP doses. Among the assessed predictors, the following were significantly associated with optimal uptake of IPTp-SP doses; education level [primary (AOR: 2.2, 95% CI 1.26-3.67); secondary or higher education (AOR: 2.1, 95% CI 1.08-4.22)], attended ANC at the first trimester (AOR: 2.4, 95% CI 1.20-4.96), attended ≥ 4 ANC visits (AOR: 1.9, 95% CI 1.34-2.83), attended government health facilities (AOR: 1.5, 95% CI 1.07-1.97) and geographic zone [Central (AOR: 5, 95% CI 2.08-11.95); Southern Highlands (AOR: 2.8, 95% CI 1.15-7.02); Southwest Highlands (AOR: 2.7, 95% CI 1.03-7.29); Lake (AOR: 3.5, 95% CI 1.51-8.14); Eastern (AOR: 1.5, 95% CI 1.88-11.07)].

The uptake of optimal IPTp-SP doses is still low in Tanzania. The optimal uptake of IPTp-SP was associated with attending ANC in the first trimester, attending more than four ANC visits, attending government health facility for ANC, having primary, secondary, or higher education level, and geographic zone. Therefore, there is a need for health education and behavior change interventions with an emphasis on the optimal use of IPTp-SP doses.

Pyrimethamine Modulates Interplay between Apoptosis and Autophagy in Chronic Myelogenous Leukemia Cells

Young Yun Jung, Chulwon Kim, In Jin Ha, Seok-Geun Lee, Junhee Lee, Jae-Young Um, Kwang Seok AhnPMID: 34360911 DOI: 10.3390/ijms22158147